molecular formula C9H18N2O2 B153223 Tert-butyl 3-(methylamino)azetidine-1-carboxylate CAS No. 454703-20-9

Tert-butyl 3-(methylamino)azetidine-1-carboxylate

Cat. No. B153223
Key on ui cas rn: 454703-20-9
M. Wt: 186.25 g/mol
InChI Key: CHRBSEYIEDTNSC-UHFFFAOYSA-N
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Patent
US07262192B2

Procedure details

tert-Butyl 3-iodoazetidine-1-carboxylate (EP 1176142, pg. 23, ex. 2 (i)) (2.0 g, 7.07 mmol) was added to 33% methylamine in ethanol (45 mL) and the reaction mixture heated in a sealed vessel at 100° C. for 24 hours. The reaction mixture was concentrated in vacuo and the residue partitioned between ethyl acetate and 1M aqueous sodium hydroxide. The organic layer was separated and washed with brine, dried over magnesium sulphate and concentrated in vacuo. The crude product was purified by column chromatography on silica gel eluting with dichloromethane:methanol:0.880 ammonia 96:3.5:0.5 to yield the title product.
Quantity
2 g
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
45 mL
Type
solvent
Reaction Step One

Identifiers

REACTION_CXSMILES
I[CH:2]1[CH2:5][N:4]([C:6]([O:8][C:9]([CH3:12])([CH3:11])[CH3:10])=[O:7])[CH2:3]1.[CH3:13][NH2:14]>C(O)C>[NH3:4].[CH3:13][NH:14][CH:2]1[CH2:5][N:4]([C:6]([O:8][C:9]([CH3:12])([CH3:11])[CH3:10])=[O:7])[CH2:3]1

Inputs

Step One
Name
Quantity
2 g
Type
reactant
Smiles
IC1CN(C1)C(=O)OC(C)(C)C
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
CN
Name
Quantity
45 mL
Type
solvent
Smiles
C(C)O

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
100 °C
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CONCENTRATION
Type
CONCENTRATION
Details
The reaction mixture was concentrated in vacuo
CUSTOM
Type
CUSTOM
Details
the residue partitioned between ethyl acetate and 1M aqueous sodium hydroxide
CUSTOM
Type
CUSTOM
Details
The organic layer was separated
WASH
Type
WASH
Details
washed with brine
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
dried over magnesium sulphate
CONCENTRATION
Type
CONCENTRATION
Details
concentrated in vacuo
CUSTOM
Type
CUSTOM
Details
The crude product was purified by column chromatography on silica gel eluting with dichloromethane

Outcomes

Product
Name
Type
product
Smiles
N
Name
Type
product
Smiles
CNC1CN(C1)C(=O)OC(C)(C)C

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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